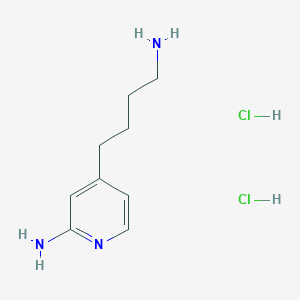
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride is a chemical compound with the CAS Number: 2138249-46-2 . It has a molecular weight of 238.16 . This compound is used in diverse scientific research, including drug development and molecular biology.
Molecular Structure Analysis
The InChI Code for 4-(4-Aminobutyl)pyridin-2-amine dihydrochloride is1S/C9H15N3.2ClH/c10-5-2-1-3-8-4-6-12-9(11)7-8;;/h4,6-7H,1-3,5,10H2,(H2,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization in Complexes
Schiff Base Complex Synthesis : A study by Rezaeivala (2017) explored the synthesis of a Schiff base complex using a tripodal amine derivative, which includes 4-(4-Aminobutyl)pyridin-2-amine dihydrochloride. This complex was characterized using spectroscopic methods, highlighting its application in molecular structure analysis (Rezaeivala, 2017).
Cu(II) Complexes Formation : Keypour et al. (2015) reported the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including 4-(4-Aminobutyl)pyridin-2-amine. The study focused on understanding the impact of arm length and molecular interactions in the formation of Cu(II) complexes, which can be crucial for the development of new materials and catalysts (Keypour et al., 2015).
Catalytic Applications
- Catalyst in Aryl-Cl Activation and Polymerization : Deeken et al. (2006) synthesized aminopyridinato complexes including derivatives of 4-(4-Aminobutyl)pyridin-2-amine. These complexes were used as catalysts in aryl-Cl activation and hydrosilane polymerization, suggesting potential applications in organic synthesis and material science (Deeken et al., 2006).
Chemical Reactivity and Synthesis
- Synthesis of Aminopyridines : Yin et al. (2007) described a method for the amination of pyridines, which is relevant for compounds like 4-(4-Aminobutyl)pyridin-2-amine. This process is important for the synthesis of various aminopyridines used in pharmaceuticals and agrochemicals (Yin et al., 2007).
Biological and Medicinal Applications
- DNA Cleavage and Antimicrobial Activity : Keypour et al. (2017) investigated mononuclear Ni(II) complexes of Schiff base ligands formed from unsymmetrical tripodal amines, including 4-(4-Aminobutyl)pyridin-2-amine. These complexes demonstrated DNA cleavage and antimicrobial activity, indicating their potential in medicinal chemistry (Keypour et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including recommendations for personal protective equipment and first aid measures .
properties
IUPAC Name |
4-(4-aminobutyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-5-2-1-3-8-4-6-12-9(11)7-8;;/h4,6-7H,1-3,5,10H2,(H2,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZOBQWOUWJLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2423193.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2423199.png)
![Ethyl 4-[4-[[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2423202.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)



![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-furylmethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2423212.png)
![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2423213.png)
![4-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2423214.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2423215.png)